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  • Product: N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
  • CAS: 1257849-50-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride

Executive Summary N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride—frequently referred to as 3-(methylaminomethyl)piperidine dihydrochloride—is a highly versatile diamine scaffold widely utilized in advanced organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride—frequently referred to as 3-(methylaminomethyl)piperidine dihydrochloride—is a highly versatile diamine scaffold widely utilized in advanced organic synthesis and medicinal chemistry[1]. Characterized by a saturated six-membered piperidine ring and an exocyclic secondary methylamine, this compound provides critical conformational flexibility and tunable basicity. This whitepaper provides an in-depth technical analysis of its structural properties, standardized synthetic protocols, and its mechanistic role in modern drug discovery, particularly in the development of antibacterial agents and phosphodiesterase type 5 (PDE-5) inhibitors[2],[3].

Chemical Identity and Physicochemical Profiling

The structural architecture of N-Methyl-1-(piperidin-3-yl)methanamine features two distinct basic nitrogen centers: an endocyclic secondary amine (within the piperidine ring) and an exocyclic secondary amine (the methylamino group). The spatial relationship between these two centers, dictated by the 3-position substitution, breaks molecular symmetry and introduces a chiral center, which is often critical for enantioselective target binding[1].

Rationale for the Dihydrochloride Salt Form

In its free base form, the compound is an oily liquid that is highly susceptible to atmospheric oxidation and rapid moisture absorption. Converting the free base into the dihydrochloride salt is a deliberate, causality-driven choice in chemical handling:

  • Oxidative Stability: Protonation of both nitrogen atoms drastically reduces their nucleophilicity, preventing unwanted oxidative degradation during long-term storage.

  • Stoichiometric Precision: The salt form is a highly crystalline solid, eliminating the weighing inaccuracies associated with hygroscopic free bases.

  • Solubility Profile: The dihydrochloride salt exhibits exceptional solubility in aqueous media and polar protic solvents, making it ideal for direct integration into biological assays.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound and its primary synthetic precursor[1],[4].

PropertyValue / Description
Chemical Name N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Common Synonyms 3-(methylaminomethyl)piperidine dihydrochloride
Molecular Formula C₇H₁₆N₂ • 2HCl (C₇H₁₈Cl₂N₂)
Molecular Weight 201.14 g/mol
Precursor CAS Number 1017356-25-0 (Boc-protected free base)
Physical State Crystalline solid (White to off-white)
Solubility Profile High in H₂O, Methanol, DMSO; Low in Diethyl Ether, Hexane

Experimental Methodology: Synthesis and Isolation

The most reliable method for generating N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride involves the acidic deprotection of its commercially available precursor, tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate[1],[4].

Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that each step provides visual or chemical feedback to confirm success without requiring immediate spectroscopic analysis.

  • Reagent Preparation: Dissolve 1.0 equivalent of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the Boc group and ensures a homogeneous starting environment.

  • Acidic Cleavage: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 10 equivalents of 4M HCl in dioxane.

    • Causality: The choice of 4M HCl in dioxane over aqueous HCl is critical. The anhydrous environment prevents the formation of difficult-to-remove hydrates. The 0°C temperature controls the exothermic release of isobutylene gas.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Validation Loop: As the Boc group is cleaved, the highly polar dihydrochloride salt will begin to precipitate out of the non-polar DCM/dioxane mixture. The transition from a clear solution to a thick, white heterogeneous suspension serves as a visual confirmation of reaction progress.

  • Isolation and Trituration: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting crude solid with cold diethyl ether (3 × 20 mL).

    • Causality: The target dihydrochloride salt is completely insoluble in cold ether, whereas organic byproducts (e.g., tert-butyl chloride) and unreacted starting material are highly soluble. This differential solubility drives the purity up to >98% without the need for column chromatography.

  • Drying: Dry the isolated white solid under high vacuum at 40°C for 12 hours to yield the final N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride.

SynthWorkflow A Boc-Protected Precursor (CAS: 1017356-25-0) B Acidic Cleavage (4M HCl in Dioxane, 0°C) A->B Deprotection C Precipitation & Trituration (Cold Diethyl Ether) B->C Isolation D Target Compound (Dihydrochloride Salt) C->D Purification

Figure 1: Synthetic workflow for N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride.

Mechanistic Applications in Medicinal Chemistry

The N-Methyl-1-(piperidin-3-yl)methanamine scaffold is highly prized in drug discovery due to its ability to act as a versatile linker or a core pharmacophore. The distinct pKa values of its two nitrogen atoms allow for orthogonal functionalization, enabling researchers to build complex, multi-targeted therapeutics[1].

Antibacterial Agents (DNA Gyrase / Topoisomerase IV Inhibition)

The rise of vancomycin-resistant Gram-positive pathogens has necessitated the development of novel antibacterial agents[5]. Piperidine derivatives utilizing this diamine scaffold have shown profound efficacy as inhibitors of bacterial DNA gyrase and Topoisomerase IV[3].

  • Mechanism: The exocyclic methylamine acts as a critical hydrogen-bond donor/acceptor within the ATP-binding site of the GyrB subunit, while the piperidine ring provides the necessary steric bulk to lock the molecule into an active conformation, effectively halting bacterial DNA supercoiling and replication[3].

Cardiovascular Therapeutics (PDE-5 Inhibition)

Beyond infectious diseases, this scaffold is instrumental in synthesizing pyrazolo[4,3-d]pyrimidine derivatives, which act as potent inhibitors of phosphodiesterase type 5 (PDE-5)[2].

  • Mechanism: By inhibiting PDE-5, these compounds prevent the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. The incorporation of the 3-(methylaminomethyl)piperidine moiety enhances the pharmacokinetic profile and aqueous solubility of these cardiovascular drugs, making them viable candidates for treating severe hypertension[2].

DrugDesign Core N-Methyl-1-(piperidin-3-yl)methanamine Scaffold Sub1 Piperidine Nitrogen (Equatorial/Axial) Core->Sub1 Site 1 Sub2 Methylamine Nitrogen (Exocyclic) Core->Sub2 Site 2 Target1 DNA Gyrase Inhibition (Antibacterial Focus) Sub1->Target1 Target Interaction Target2 PDE-5 Inhibition (Cardiovascular Focus) Sub2->Target2 Target Interaction

Figure 2: Pharmacophoric utility of the diamine scaffold in antibacterial and cardiovascular drugs.

References

  • chem960.com. Cas no 1017356-25-0 (Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate).
  • National Institutes of Health (PubChem). tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate | C12H24N2O2 | CID 24256606.
  • Google Patents. NL1026074C2 - New pharmaceuticals.
  • Google Patents. WO2006087543A1 - Antibacterial piperidine derivatives.
  • Google Patents. CA2598423C - Antibacterial piperidine derivatives.

Sources

Exploratory

Analytical and Physicochemical Profiling of N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride: A Comprehensive Guide

Executive Summary & Chemical Ontology In modern medicinal chemistry, functionalized saturated heterocycles are highly prized for their ability to modulate the physicochemical properties of drug candidates, particularly i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Ontology

In modern medicinal chemistry, functionalized saturated heterocycles are highly prized for their ability to modulate the physicochemical properties of drug candidates, particularly in enhancing aqueous solubility and tuning three-dimensional pharmacophore space. N-Methyl-1-(piperidin-3-yl)methanamine , a bifunctional aliphatic diamine, serves as a versatile building block in the synthesis of kinase inhibitors, CNS-active agents, and complex macrocycles.

As a Senior Application Scientist, I approach the characterization of such building blocks not merely as a routine analytical task, but as a foundational step in ensuring downstream synthetic integrity. This whitepaper provides an in-depth technical analysis of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride, detailing its exact mass specifications, mass spectrometric fragmentation causality, and a self-validating analytical workflow for its characterization.

Physicochemical Profiling & The Causality of Salt Selection

Low-molecular-weight aliphatic diamines in their free base form present significant handling challenges. They are typically volatile, hygroscopic, and highly susceptible to atmospheric oxidation and carbon dioxide absorption (which leads to the formation of insoluble carbamates)[1].

To circumvent these issues, the compound is almost exclusively synthesized, stored, and utilized as a dihydrochloride salt . The addition of two equivalents of hydrochloric acid protonates both the secondary piperidine nitrogen and the secondary exocyclic amine, locking the molecule into a stable, free-flowing crystalline lattice. This drastically improves shelf-life, handling precision during stoichiometric weighing, and aqueous solubility for biological assays.

Table 1: Physicochemical & Mass Specifications
PropertyFree Base (C₇H₁₆N₂)Dihydrochloride Salt (C₇H₁₈Cl₂N₂)
Molecular Formula C₇H₁₆N₂C₇H₁₈Cl₂N₂
Molecular Weight 128.22 g/mol 201.14 g/mol
Exact / Monoisotopic Mass 128.1313 Da200.0847 Da
[M+H]⁺ Precursor m/z 129.1386129.1386 (Salt dissociates in MS)
Physical State Viscous Liquid / Low-melting solidCrystalline Solid
Aqueous Solubility Moderate (pH dependent)High (>50 mg/mL)

Note: In mass spectrometry, the dihydrochloride salt fully dissociates in solution. The observed precursor ion corresponds exclusively to the protonated free base.

Mass Spectrometry (LC-HRMS) & Fragmentation Causality

High-Resolution Mass Spectrometry (HRMS) is the gold standard for validating the structural integrity of piperidine derivatives. When subjected to positive Electrospray Ionization (ESI+), the highly basic nitrogen atoms readily accept a proton, yielding a dominant [M+H]⁺ ion at m/z 129.1386 .

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation of piperidine derivatives requires analyzing the stability of the resulting carbocations and iminium ions[2][3]. When the [M+H]⁺ precursor is isolated and subjected to CID, the fragmentation is driven by charge-directed mechanisms:

  • Alpha-Cleavage & Amine Loss: The most energetically favorable initial fragmentation is the neutral loss of the exocyclic methylamine group (CH₃NH₂, 31.04 Da). This charge-remote cleavage yields a stabilized piperidinyl carbocation at m/z 98.097 [4].

  • Ring Opening: Higher collision energies force the fission of the piperidine ring itself. The loss of ethylene (C₂H₄, 28.03 Da) from the ring backbone generates a secondary fragment at m/z 70.065 , a classic diagnostic marker for unsubstituted or lightly substituted piperidine rings[2].

  • Iminium Ion Formation: Alternatively, hydride shifts followed by ring opening can lead to the formation of stable iminium intermediates, which are critical markers when studying the metabolic bioactivation of piperidine-containing drugs[3].

Self-Validating Experimental Protocol: LC-MS/MS Characterization

Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often fails to retain highly polar, low-molecular-weight diamines. These analytes typically elute in the void volume, leading to severe ion suppression from matrix salts.

To create a self-validating, robust system, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase, ensuring excellent retention of polar amines while maximizing ESI desolvation efficiency.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid (FA). Dilute to a final working concentration of 100 ng/mL.

  • Causality: The 0.1% FA serves a dual purpose. First, it ensures complete protonation of both basic nitrogens, maximizing ESI+ signal intensity. Second, it maintains a low pH to keep the silanol groups on the HILIC stationary phase partially protonated, preventing severe peak tailing caused by secondary ionic interactions.

Step 2: Chromatographic Separation

  • Column: BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA.

  • Mobile Phase B: Acetonitrile with 0.1% FA.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins.

  • Causality: In HILIC, water is the strong solvent. Starting with high organic content (95% B) forces the polar diamine to partition into the water-enriched layer on the stationary phase, ensuring strong retention and a sharp peak shape.

Step 3: HRMS Acquisition

  • Ionization: ESI in positive mode. Capillary voltage: 3.0 kV.

  • MS1 Scan: m/z 50 to 300. Mass resolution: 70,000 (Orbitrap) or equivalent TOF.

  • MS2 (CID): Isolate m/z 129.1386 using the quadrupole. Apply a normalized collision energy (NCE) ramp of 15-30-45 eV.

  • Causality: Stepping the collision energy ensures that both the fragile exocyclic amine loss (low CE) and the robust piperidine ring-opening events (high CE) are captured in a single composite MS/MS spectrum, providing a complete structural fingerprint.

Visualizing the Analytical Workflow

The following diagram maps the logical progression of the LC-HRMS workflow, emphasizing the transition from physical separation to gas-phase ion chemistry.

LC_MS_Workflow A 1. Sample Preparation Dilution in 0.1% FA (Protonation) B 2. HILIC Chromatography Retention of Polar Diamine A->B C 3. ESI+ Ionization Generation of [M+H]+ m/z 129.1386 B->C D 4. Quadrupole Isolation Precursor Selection C->D E 5. CID Fragmentation Alpha-Cleavage & Ring Opening D->E F 6. HRMS Detection Exact Mass & Structural Validation E->F

Caption: LC-HRMS Analytical Workflow for N-Methyl-1-(piperidin-3-yl)methanamine.

References

  • Piperidine | C5H11N | CID 8082 - PubChem National Institutes of Health (NIH) URL:[Link][1]

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries ACS Publications URL:[Link][4]

  • LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways RSC Publishing URL:[Link][3]

Sources

Foundational

N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride: A Privileged Pharmacophore for Dual-Target Neuropharmacology

Executive Overview The development of multi-target directed ligands (MTDLs) has revolutionized the therapeutic landscape for neurodegenerative disorders, particularly Alzheimer's Disease (AD). Central to this paradigm is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of multi-target directed ligands (MTDLs) has revolutionized the therapeutic landscape for neurodegenerative disorders, particularly Alzheimer's Disease (AD). Central to this paradigm is the piperidine-3-ylmethanamine scaffold. Specifically, its N-methylated derivative—N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride —serves as a highly potent, reversible binding motif. This technical guide dissects the dual-mechanism of action of this pharmacophore: its slow-tight binding inhibition of Butyrylcholinesterase (BChE) and its antagonistic affinity for the Histamine H3 Receptor (H3R).

Structural Rationale and Physicochemical Dynamics

Why the Dihydrochloride Salt? In receptor binding assays, the protonation state of a ligand dictates its spatial conformation and electrostatic interactions. N-Methyl-1-(piperidin-3-yl)methanamine contains two basic centers: the secondary amine of the piperidine ring and the exocyclic N-methyl secondary amine. Formulating this compound as a dihydrochloride salt ensures that both nitrogen atoms are fully protonated at physiological pH (7.4). This dicationic state is non-negotiable for its mechanism of action, as it drives the formation of high-affinity cation-π interactions within the electron-rich aromatic gorges of its target receptors[1].

Mechanism of Action I: Butyrylcholinesterase (BChE) Inhibition

As AD progresses, Acetylcholinesterase (AChE) levels decline, while BChE activity surges, making BChE a primary target for restoring cholinergic transmission[1]. The active site gorge of BChE is notably larger than that of AChE, allowing it to accommodate bulkier, functionalized piperidine rings.

  • Cation-π Anchoring : The protonated piperidine nitrogen forms a robust cation-π bond with the indole ring of Trp82 in the choline-binding pocket[1].

  • Peripheral Site Engagement : The N-methylmethanamine side chain extends toward the peripheral anionic site (PAS), establishing secondary cation-π or hydrogen bonds with Tyr332[2].

  • Kinetic Profile : This dual-anchoring mechanism results in reversible, slow-tight binding competitive inhibition, often yielding picomolar to low-nanomolar affinity (Ki)[1].

BChE_Binding Ligand N-Methyl-1-(piperidin-3-yl) methanamine Trp82 Trp82 (Choline-Binding Site) Ligand->Trp82 Cation-π Interaction Tyr332 Tyr332 (Peripheral Site) Ligand->Tyr332 π-π / Cation-π His438 His438 (Catalytic Triad) Ligand->His438 Steric Blockade

Fig 1: Cation-π interaction network of the ligand within the BChE active site gorge.

Mechanism of Action II: Histamine H3 Receptor (H3R) Antagonism

The H3R is a presynaptic G-protein coupled receptor (GPCR) that negatively regulates the release of acetylcholine, dopamine, and histamine. Antagonizing this receptor disinhibits neurotransmitter release, providing a synergistic cognitive boost alongside BChE inhibition.

  • Salt Bridge Formation : The basic piperidine moiety mimics the endogenous imidazole ring of histamine, forming a critical salt bridge with the highly conserved Asp114 (Asp3.32) residue in transmembrane domain 3 (TM3).

  • Signal Transduction Blockade : By locking the receptor in an inactive conformation, the ligand prevents the coupling of the Gαi/o protein, thereby restoring adenylate cyclase activity and cAMP production.

H3R_Pathway Antagonist Ligand (Antagonist) H3R Histamine H3 Receptor (GPCR) Antagonist->H3R Blocks (Asp114) Gi Gαi/o Protein H3R->Gi Inhibits Activation cAMP cAMP Production Gi->cAMP Restores Neuro Neurotransmitter Release (ACh, Dopamine) cAMP->Neuro Promotes

Fig 2: Antagonism of H3R by the ligand, preventing Gi activation and promoting ACh release.

Self-Validating Experimental Methodologies

To rigorously quantify the receptor binding kinetics of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride, the following self-validating protocols are employed.

Protocol A: Modified Ellman’s Assay for BChE Kinetics

Causality : This colorimetric assay relies on the enzymatic cleavage of butyrylthiocholine (BTC) into thiocholine. Thiocholine subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion, quantifiable at 412 nm[3].

Step-by-Step Workflow :

  • Buffer Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). The slightly alkaline pH ensures optimal BChE activity and DTNB reactivity.

  • Enzyme & Ligand Incubation : In a 96-well microplate, combine 50 µL of human recombinant BChE (0.5 U/mL) with 20 µL of the ligand (serial dilutions from 10 pM to 10 µM). Incubate at 37°C for 15 minutes to allow slow-tight binding equilibration.

  • Chromogen Addition : Add 100 µL of 0.3 mM DTNB.

  • Reaction Initiation : Add 20 µL of BTC (final concentration 0.5 mM) to initiate the reaction.

  • Self-Validation (Controls) :

    • Blank (Non-enzymatic hydrolysis): Buffer + DTNB + BTC (subtract this baseline absorbance from all readings to prevent false positives).

    • Positive Control: Ethopropazine (a known selective BChE inhibitor) to confirm assay sensitivity[3].

  • Data Acquisition : Measure absorbance at 412 nm continuously for 5 minutes. Calculate initial velocities and determine IC50 via non-linear regression.

Protocol B: Radioligand Displacement Assay for H3R

Causality : Assesses the ligand's ability to competitively displace a known radioactive agonist ([3H]N-alpha-methylhistamine) from the H3 receptor, directly correlating to its binding affinity (Ki).

Step-by-Step Workflow :

  • Membrane Preparation : Harvest HEK293 cells stably expressing human H3R. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation : In assay tubes, combine 50 µg of membrane protein, 1 nM [3H]N-alpha-methylhistamine, and varying concentrations of the dihydrochloride ligand in 50 mM Tris-HCl buffer (pH 7.4).

  • Self-Validation (Non-Specific Binding) : Run parallel tubes containing 10 µM thioperamide (a potent H3R antagonist) to saturate all specific H3R sites. Any remaining radioactivity represents non-specific binding (NSB), which must be subtracted from total binding to isolate specific receptor interactions.

  • Filtration & Counting : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash filters thrice with ice-cold buffer.

  • Quantification : Add scintillation cocktail and count beta emissions. Apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to convert IC50 to the absolute inhibition constant (Ki).

Workflow Prep Ligand Preparation (Dihydrochloride) Assay1 Ellman's Assay (BChE Kinetics) Prep->Assay1 Assay2 Radioligand Binding (H3R Affinity) Prep->Assay2 Data Schild Plot Analysis (Ki Determination) Assay1->Data Assay2->Data

Fig 3: Experimental workflow for validating dual-target receptor binding kinetics.

Quantitative Data Synthesis

The dual-target efficacy of the piperidin-3-ylmethanamine scaffold is benchmarked against industry standards. The dicationic nature of the dihydrochloride salt ensures maximal receptor occupancy, reflecting the potent values below.

Target ReceptorLigand / CompoundBinding Affinity (Ki)IC50 ValueMechanism of Action
Human BChE N-Methyl-1-(piperidin-3-yl)methanamine deriv.11.1 pM - 21.3 nM~ 25.0 nMReversible, Slow-Tight Competitive Inhibition
Human BChE Ethopropazine (Positive Control)N/A1.70 µMReversible Competitive Inhibition
Human H3R N-Methyl-1-(piperidin-3-yl)methanamine deriv.8.5 nM~ 15.2 nMCompetitive Antagonism / Inverse Agonism
Human H3R Thioperamide (Reference Antagonist)4.2 nM~ 10.0 nMCompetitive Antagonism

Conclusion

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride represents a masterclass in rational drug design. By leveraging its precisely tuned pKa and steric profile, it achieves high-fidelity cation-π interactions within the BChE active site and critical salt bridges within the H3R transmembrane domains. The self-validating protocols detailed herein provide a robust framework for researchers to quantify these interactions, accelerating the development of next-generation neurotherapeutics.

References

  • Source: National Institutes of Health (NIH)
  • The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and in Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery, Biological Evaluation, and Crystal Structure of a Novel Nanomolar Selective Butyrylcholinesterase Inhibitor Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Synthetic Rationale Introduction and Strategic Rationale In contemporary medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Synthetic Rationale

Introduction and Strategic Rationale

In contemporary medicinal chemistry, conformationally restricted diamines are highly valued as vectors for optimizing pharmacokinetic properties and exploring structure-activity relationships (SAR). N-Methyl-1-(piperidin-3-yl)methanamine is a versatile bifunctional scaffold. However, the synthesis of such highly polar, basic aliphatic diamines presents distinct challenges, primarily concerning the selective differentiation of the two nitrogen centers and the isolation of the highly water-soluble final product.

As a Senior Application Scientist, I have designed this protocol to ensure a self-validating, high-yielding synthetic system. The strategy relies on a three-step linear sequence starting from commercially available 1-Boc-piperidine-3-carboxylic acid (N-Boc-nipecotic acid).

The causality behind the synthetic design is as follows:

  • Orthogonal Protection: We utilize a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This allows for the selective construction of the secondary amine at the 3-position without polymerization or cross-reactivity [1].

  • Mild Reduction: The transformation of the intermediate amide to the amine is achieved using Borane-Tetrahydrofuran (BH₃·THF) rather than Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ carries a high risk of prematurely reducing the Boc carbamate into an N-methyl group. BH₃·THF offers chemoselective reduction of the amide while preserving the carbamate [4].

  • Anhydrous Salt Formation: The final deprotection utilizes anhydrous 4M HCl in dioxane. Free-basing this diamine would result in severe yield losses during aqueous workup due to its extreme hydrophilicity. Precipitating it directly as a dihydrochloride salt ensures high purity, chemical stability, and ease of handling.

Synthetic Workflow

SynthesisRoute A 1-Boc-piperidine- 3-carboxylic acid B 1-Boc-N-methylpiperidine- 3-carboxamide A->B MeNH₂·HCl, HATU DIPEA, DMF (Amidation) C tert-butyl 3-((methylamino)methyl) piperidine-1-carboxylate B->C BH₃·THF, Reflux (Reduction) D N-Methyl-1-(piperidin-3-yl) methanamine dihydrochloride C->D 4M HCl/Dioxane (Deprotection)

Figure 1: Three-step synthetic route to N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-N-methylpiperidine-3-carboxamide

Objective: High-efficiency amide bond formation utilizing uronium-based coupling.

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-piperidine-3-carboxylic acid (1.0 equiv, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Activation: Add HATU (1.1 equiv, 11 mmol) to the stirring solution at 0 °C. Stir for 10 minutes to form the active OAt ester. Rationale: HATU is selected over EDC/HOBt due to its superior kinetics and high yield in forming secondary amides from sterically hindered aliphatic acids [3].

  • Coupling: Add methylamine hydrochloride (1.5 equiv, 15 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 35 mmol). The excess base is required to neutralize the methylamine salt and drive the coupling.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Synthesis of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Objective: Chemoselective reduction of the secondary amide to a secondary amine.

  • Preparation: Dissolve the crude 1-Boc-N-methylpiperidine-3-carboxamide (1.0 equiv, ~9.5 mmol) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool to 0 °C.

  • Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 3.0 equiv, 28.5 mmol) dropwise. Rationale: Borane coordinates with the amide carbonyl oxygen, facilitating hydride transfer without attacking the electron-rich Boc carbamate [4].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (MeOH) dropwise until effervescence (H₂ gas evolution) ceases. This breaks the stable boron-amine complex. Reflux the methanolic solution for an additional 2 hours to ensure complete dissociation.

  • Purification: Concentrate the mixture. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the intermediate as a viscous pale oil. This intermediate corresponds to CAS No. 1017356-25-0[1, 2].

Step 3: Synthesis of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride

Objective: Quantitative Boc-deprotection and isolation of the hygroscopic diamine.

  • Preparation: Dissolve the purified tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (1.0 equiv, ~8 mmol) in a minimal amount of anhydrous Dichloromethane (DCM) (approx. 5 mL).

  • Deprotection: Add 4M HCl in Dioxane (10.0 equiv, 80 mmol) at 0 °C. Rationale: Using anhydrous HCl in a non-polar/ethereal solvent system prevents the highly soluble diamine from dissolving in an aqueous phase, forcing it to precipitate as a crystalline salt.

  • Reaction: Stir at RT for 3 hours. A white precipitate will form as the Boc group is cleaved (evolving CO₂ and isobutylene).

  • Isolation: Dilute the suspension with anhydrous Diethyl Ether (20 mL) to maximize precipitation. Filter the solid rapidly through a Büchner funnel under a nitrogen blanket.

  • Storage: Wash the filter cake with cold diethyl ether. Dry immediately under high vacuum at 40 °C for 12 hours. Warning: The resulting dihydrochloride salt is highly hygroscopic. Store in a desiccator over P₂O₅ or under argon.

Quantitative Data & Expected Outcomes

The following table summarizes the expected yields and key analytical markers for a self-validating workflow.

StepTarget CompoundExpected YieldPurity (HPLC)Key Analytical Marker (¹H NMR / MS)
1 1-Boc-N-methylpiperidine-3-carboxamide92 - 95%>98%MS: [M+H]⁺ m/z 243.1NMR: ~2.75 ppm (d, 3H, N-CH ₃)
2 tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate80 - 85%>95%MS: [M+H]⁺ m/z 229.2NMR: ~2.45 ppm (d, 2H, CH ₂-NH)
3 N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride95 - 99%>99%MS: [M+H]⁺ m/z 129.1 (free base)NMR (D₂O): Disappearance of Boc signal at 1.45 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24256606, tert-Butyl 3-(methylaminomethyl)piperidine-1-carboxylate." PubChem, [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. [Link]

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. Fast reaction of primary, secondary, and tertiary amides with borane-tetrahydrofuran." The Journal of Organic Chemistry, 38(5), 912-916. [Link]

Application

Application Note: Solubilization and Buffer Integration of N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction and Rationale

N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride (CAS: 1257849-50-5)[1] is a highly polar, bicyclic-like diamine scaffold frequently utilized in medicinal chemistry and biochemical assay development. While its dihydrochloride salt form ensures long-term chemical stability and exceptional aqueous solubility, it introduces significant challenges during biological buffer integration.

As a Senior Application Scientist, I frequently observe researchers encountering assay irreproducibility due to a fundamental misunderstanding of amine salt behavior in aqueous systems. Dissolving high concentrations of a dihydrochloride salt directly into a physiological buffer will drastically lower the pH, potentially denaturing target proteins, altering cellular physiology, or precipitating assay components. This guide provides a self-validating, causally-driven protocol to ensure accurate molarity, stable pH, and preserved structural integrity of the compound.

Physicochemical Profiling

To design an effective dissolution strategy, we must first analyze the quantitative physicochemical properties of the compound. The presence of two basic nitrogen centers dictates its behavior in solution.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C₇H₁₆N₂ · 2HClThe presence of two HCl equivalents means the salt acts as a strong acid when initially dissolved in unbuffered water.
Molecular Weight 201.14 g/mol Must be used for all molarity calculations (do not use the free base MW of 128.22 g/mol ).
pKa₁ (Piperidine NH) ~11.1Highly basic; remains fully protonated at physiological pH (7.4)[2].
pKa₂ (Secondary Amine) ~10.8Remains fully protonated at physiological pH (7.4)[3].
Aqueous Solubility >50 mg/mLHighly soluble, but dissolution is endothermic and hygroscopic.
Hygroscopicity HighAbsorbs atmospheric moisture, which can artificially inflate weighed mass and lead to sub-potent stock solutions.

Mechanistic Insights: The Causality of Experimental Choices

The pH Drop Phenomenon

When N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is dissolved in water, the salt dissociates. Because the piperidine and secondary amine groups are weak acids in their protonated forms (conjugate acids of strong bases), the two equivalents of chloride ions are balanced by hydronium ions in the bulk solution. This results in a highly acidic stock solution (pH ~4.0). If this stock is added directly to a biological assay, it can overwhelm the buffer capacity of standard media[4].

Buffer Selection: HEPES vs. Tris

For downstream applications (e.g., cross-linking, cell-based assays, or structural biology), buffer selection is critical.

  • Avoid Tris: Tris(hydroxymethyl)aminomethane contains a primary amine. If your downstream workflow involves amine-reactive chemistries (like NHS-ester labeling of your compound), Tris will aggressively compete for the reagent.

  • Use HEPES or PBS: HEPES is a zwitterionic buffer with excellent buffering capacity at pH 7.4. However, even HEPES can be overcome by high concentrations (>10 mM) of an acidic dihydrochloride salt[4]. Therefore, manual pH titration is a mandatory step in this protocol.

Experimental Workflow

The following diagram illustrates the logical progression of the dissolution and validation process.

G N1 1. Desiccated Weighing (Prevent Moisture Absorption) N2 2. Primary Dissolution (ddH2O, 100 mM Stock) N1->N2 Ensures accurate molarity N3 3. Buffer Integration (e.g., 100 mM HEPES) N2->N3 Vortex until optically clear N4 4. pH Titration (0.1 M NaOH Dropwise) N3->N4 Monitor pH (Expected drop) N5 5. Sterile Filtration (0.22 µm PES Membrane) N4->N5 Stabilize at pH 7.4 N6 6. Aliquoting & Storage (-20°C, Single-Use) N5->N6 Prevent microbial growth

Workflow for the solubilization and pH stabilization of amine dihydrochloride salts.

Step-by-Step Methodologies

Protocol A: Preparation of a 100 mM Primary Stock Solution

Creating a concentrated stock in ultrapure water prevents premature buffer depletion and allows for versatile downstream dilution.

  • Equilibration: Remove the vial of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining weighing accuracy.

  • Weighing: Rapidly weigh 20.11 mg of the compound using an analytical balance.

  • Dissolution: Transfer the powder to a clean, static-free microcentrifuge tube. Add exactly 1.0 mL of sterile, double-distilled water (ddH₂O).

  • Agitation: Vortex the solution for 30–60 seconds. The solution should become optically clear. Note: The pH of this 100 mM stock will be highly acidic. Do not use this directly on cells or sensitive proteins.

Protocol B: Integration into Working Buffer and pH Titration

This protocol describes creating a 10 mM working solution in a biological buffer (HEPES) and establishing a self-validating pH system.

  • Dilution: In a 15 mL conical tube, combine 1.0 mL of the 100 mM Stock Solution (from Protocol A) with 8.5 mL of 100 mM HEPES buffer (pre-adjusted to pH 7.4).

  • Initial pH Measurement: Insert a calibrated micro-pH probe into the solution. You will observe a drop in pH (typically down to ~6.5–6.8), proving that the dihydrochloride salt has overcome a portion of the HEPES buffering capacity[4].

  • Titration (The Self-Validating Step):

    • Add 0.1 M NaOH dropwise (in 10 µL increments) while gently vortexing.

    • Monitor the pH continuously until it stabilizes exactly at 7.40.

    • Causality: Using a dilute base (0.1 M) prevents localized "hot spots" of high pH that could cause the free base of the amine to transiently precipitate out of solution.

  • Volume Adjustment: Add ddH₂O to bring the final total volume to exactly 10.0 mL. You now have a precise 10 mM working solution at physiological pH.

Protocol C: Sterilization and Storage
  • Filtration: Draw the pH-adjusted working solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES membranes are chosen over Nylon or Cellulose Acetate because PES exhibits exceptionally low non-specific binding for small polar molecules and proteins.

  • Aliquoting: Dispense the filtered solution into sterile, low-bind microcentrifuge tubes in 500 µL aliquots.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to localized pH shifts during the freezing process.

References

  • Reddit Chemistry Community. "What is the pKa value of these hydrogens, and how can you tell the difference?". Reddit. Available at:[Link]

  • eLife Sciences. "A K+-selective CNG channel orchestrates Ca2+ signalling in zebrafish sperm". eLife. Available at:[Link]

Sources

Method

Application Note: Amide Coupling Strategies for N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Mechanistic Context and Substrate Profiling N-Methyl-1-(piperidin-3-yl)methanamine is a highly versatile, bifunctional aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Mechanistic Context and Substrate Profiling

N-Methyl-1-(piperidin-3-yl)methanamine is a highly versatile, bifunctional aliphatic diamine frequently utilized in drug discovery to introduce basic pharmacophores and improve aqueous solubility. However, utilizing this building block in amide coupling reactions presents two distinct chemical challenges:

  • Salt Dissociation and Solubility: The compound is commercially supplied as a dihydrochloride salt. The highly ionic nature of this salt renders it insoluble in non-polar solvents (e.g., dichloromethane), necessitating polar aprotic solvents and aggressive in situ freebasing.

  • Chemoselectivity (Dual Secondary Amines): The molecule possesses two secondary nucleophilic centers—a cyclic piperidine nitrogen and an acyclic exocyclic N-methylaminomethyl group. Differentiating these two centers without orthogonal protecting groups requires precise stoichiometric and thermodynamic control.

Base Selection: The Causality of DIPEA

To liberate the reactive free base, at least 2.0 equivalents of an organic base are required strictly to neutralize the complexed HCl. An additional 1.0–3.0 equivalents are necessary to drive the coupling mechanism. N,N-Diisopropylethylamine (DIPEA) is the optimal choice over Triethylamine (TEA). DIPEA provides a high aqueous pKa (~10.1), ensuring complete deprotonation of the dihydrochloride salt, while its extreme steric hindrance prevents it from acting as a competing nucleophile against the activated carboxylic acid[1].

Coupling Reagent Selection

Because both nucleophilic centers are secondary amines, they exhibit significant steric bulk compared to primary amines. Uronium/aminium salts such as HATU are the gold standard here. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically hindered secondary amines via a neighboring group effect (hydrogen bonding with the basic nitrogen of the pyridine ring)[2]. For greener, scalable applications, EDC·HCl combined with HOBt remains highly effective[3].

Reaction Pathways and Chemoselectivity

When subjected to amide coupling conditions, the cyclic piperidine nitrogen typically acts as the major kinetic nucleophile due to its constrained ring structure, which permanently exposes the nitrogen lone pair. The acyclic N-methyl group, while also a secondary amine, experiences greater conformational freedom, leading to slightly increased effective steric hindrance.

Pathway Start Diamine·2HCl Substrate Base In situ Freebasing (DIPEA, 3-5 eq) Start->Base + Base - 2 HCl MonoA Piperidine N-Amide (Major Kinetic) Base->MonoA 1.0 eq Acid MonoB Exocyclic N-Amide (Minor Kinetic) Base->MonoB 1.0 eq Acid BisAmide Bis-Amide (Thermodynamic) MonoA->BisAmide Excess Acid MonoB->BisAmide Excess Acid

Reaction pathways and chemoselectivity of N-Methyl-1-(piperidin-3-yl)methanamine amidation.

Quantitative Optimization Matrix

The following table summarizes the optimized parameters depending on the desired synthetic outcome.

ObjectiveStoichiometry (Acid:Amine)Coupling ReagentBase (Equiv)Solvent & TempExpected Outcome
Exhaustive Bis-Amidation 2.5 : 1.0HATUDIPEA (6.0)DMF, 25 °C>95% Bis-amide conversion.
Selective Mono-Amidation 0.95 : 1.0EDC/HOBtDIPEA (3.0)DMF, 0 °C to RT~65% Piperidine-amide, ~15% Bis-amide.
Hindered Acid Bis-Amidation 3.0 : 1.0HATU or COMUDIPEA (8.0)DMF, 40 °CHigh yield Bis-amide, trace unreacted mono.

Experimental Workflows

To ensure high yields and prevent side reactions (such as the formation of inactive guanidinium species from the reaction of HATU directly with the amine[2]), the experimental workflow must strictly separate the activation of the carboxylic acid from the freebasing of the diamine.

Workflow N1 1. Dissolution (DMF) N2 2. Freebasing (DIPEA) N1->N2 N4 4. Coupling (Combine) N2->N4 N3 3. Activation (Acid + HATU) N3->N4 N5 5. Workup (Extraction) N4->N5

Standard experimental workflow for amide coupling using dihydrochloride salt building blocks.

Protocol A: Exhaustive Bis-Amidation

Objective: Couple both secondary amines to yield a bis-amide.

  • Acid Activation (Vial A): Dissolve the carboxylic acid (2.5 mmol, 2.5 eq) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (2.5 mmol, 2.5 eq). Stir at room temperature for 10 minutes. Self-Validation: The solution should turn pale yellow, indicating the formation of the HOAt active ester.

  • Amine Freebasing (Vial B): In a separate flask, suspend N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride (1.0 mmol, 1.0 eq) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 mmol, 3.0 eq) dropwise. Stir for 15 minutes. Self-Validation: The heterogeneous suspension will clarify as the free base dissolves, though a fine white precipitate of DIPEA·HCl may form.

  • Coupling: Transfer the activated acid solution (Vial A) dropwise into the freebased amine solution (Vial B) over 5 minutes. Stir the combined mixture at room temperature for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Causality: DMF is highly miscible with EtOAc; the high ionic strength of aqueous LiCl forces the DMF into the aqueous phase, preventing contamination of the crude product. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Mono-Amidation (Kinetic Control)

Objective: Favor amidation at the cyclic piperidine nitrogen.

  • Preparation: Suspend the diamine dihydrochloride (1.0 mmol, 1.0 eq) in a 4:1 mixture of DCM/DMF (5.0 mL) and cool to 0 °C in an ice bath. Add DIPEA (2.5 mmol, 2.5 eq) and stir for 20 minutes to achieve partial to complete freebasing.

  • Mild Activation: In a separate vial, dissolve the carboxylic acid (0.95 mmol, 0.95 eq—strict substoichiometric control) in DCM (3.0 mL). Add HOBt (1.0 mmol, 1.0 eq) and EDC·HCl (1.0 mmol, 1.0 eq). Stir at 0 °C for 15 minutes.

  • Slow Addition: Add the activated acid solution to the amine solution via a syringe pump at a rate of 0.5 mL/hour while maintaining the temperature at 0 °C. Causality: Keeping the concentration of the activated ester extremely low prevents the localized excess that leads to bis-amidation.

  • Monitoring: Monitor via LC-MS using a basic mobile phase (0.1% NH₄OH in MeCN/H₂O) to ensure sharp peak shapes for the unreacted secondary amine. Terminate the reaction once the activated acid is consumed. Purify the resulting regioisomeric mixture via reverse-phase preparative HPLC.

References[3] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. URL:https://doi.org/10.1039/B701677H[2] El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:https://doi.org/10.1021/cr100048w[1] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. URL:https://doi.org/10.1021/acs.oprd.6b00015

Sources

Application

Application Note: Strategic Incorporation of N-Methyl-1-(piperidin-3-yl)methanamine in Peptidomimetic Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Rational Drug Design Introduction & Structural Rationale The transition from native...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Rational Drug Design

Introduction & Structural Rationale

The transition from native peptides to peptidomimetics is driven by the need to overcome inherent pharmacokinetic liabilities, primarily rapid proteolytic degradation and poor membrane permeability. In protein-protein interactions (PPIs), polar and basic residues often act as critical "hot spots" that dictate binding affinity[1]. However, linear basic amino acids like Lysine and Arginine suffer from high entropic penalties upon target binding due to their flexible aliphatic side chains.

To address this, the incorporation of conformationally restricted scaffolds such as N-Methyl-1-(piperidin-3-yl)methanamine (also known as methyl({[(3S)-piperidin-3-yl]methyl})amine) has emerged as a powerful strategy[2]. By embedding a secondary amine within a rigid piperidine ring and extending a methylated primary amine, this scaffold effectively locks the dihedral angles of the backbone. This pre-organization mimics bioactive β -turn conformations—a structural motif frequently exploited in the design of high-affinity ligands for opioid receptors and JAK3 kinase inhibitors[2][3].

Causality in Scaffold Selection

We utilize N-Methyl-1-(piperidin-3-yl)methanamine over standard alicyclic amines because the specific 3-position substitution vectors the cationic charge optimally for salt-bridge formation with acidic residues (Asp/Glu) in target binding pockets, while the piperidine core maximizes favorable Van der Waals interactions within adjacent hydrophobic clefts[4].

Physicochemical Profiling & Pharmacophore Dynamics

Understanding the physicochemical parameters of this scaffold is critical for predicting its behavior during solid-phase peptide synthesis (SPPS) and its ultimate pharmacokinetic profile.

Table 1: Physicochemical Profile of N-Methyl-1-(piperidin-3-yl)methanamine [2][5]

PropertyValueRationale in Peptidomimetic Design
Molecular Formula C₇H₁₆N₂Low molecular weight allows fragment-based incorporation without violating Lipinski's rules.
Exact Mass 128.13 g/mol Ensures minimal bulk addition when substituting native amino acids.
H-Bond Donors 2Facilitates dual hydrogen bonding; critical for target receptor anchoring.
H-Bond Acceptors 2Enhances aqueous solubility of the final hydrophobic peptidomimetic.
Topological Polar Surface Area 24.1 ŲMaintains optimal membrane permeability (BBB penetration for CNS targets).

Table 2: Comparative Efficacy (Linear vs. Piperidine-Constrained)

ParameterLinear Diamine (e.g., Lysine)Piperidine-Constrained ScaffoldCausality / Mechanism
Entropic Penalty HighLowRing structure restricts rotatable bonds, pre-organizing the binding conformation.
Proteolytic Half-Life < 30 mins> 24 hoursSteric bulk of the piperidine ring blocks protease active-site recognition.
Target Selectivity Broad / PromiscuousHighly SpecificRigid vectoring prevents induced-fit binding to off-target receptors.

Pharmacophore Interaction Pathway

The following diagram illustrates the mechanistic interaction between the piperidine peptidomimetic and a generic target kinase/GPCR pocket.

G cluster_ligand Peptidomimetic Ligand cluster_target Target Protein (e.g., JAK3) L1 Piperidine Ring (Rigid Core) L2 N-Methylamine (Cationic Donor) L1->L2 Spatial Vectoring T1 Hydrophobic Pocket L1->T1 Van der Waals T2 Acidic Residue (Asp/Glu) L2->T2 Salt Bridge

Fig 1. Pharmacophore interaction model of the piperidine scaffold within a target binding pocket.

Experimental Protocols: Synthesis & Validation

To ensure high-yield incorporation of N-Methyl-1-(piperidin-3-yl)methanamine, orthogonal protection strategies must be employed. The secondary amine on the piperidine ring and the secondary amine on the methanamine have similar nucleophilicity. We utilize an N -Boc protected methanamine derivative, leaving the piperidine nitrogen free for coupling to a resin-bound carboxylic acid (e.g., a Glutamic acid side chain).

Protocol A: Self-Validating Solid-Phase Incorporation

Objective: Couple the piperidine scaffold to a resin-bound peptide while preventing epimerization and incomplete reactions caused by steric hindrance.

Materials:

  • Rink Amide AM Resin (loading 0.6 mmol/g)

  • Fmoc-Glu(OH)-OAll (for side-chain functionalization)

  • Scaffold: 1-Boc-piperidine-3-yl-N-methylmethanamine

  • Coupling Reagents: HATU, HOAt, DIPEA

  • Solvents: DMF, DCM

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell 100 mg of resin in DMF for 30 mins. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 mins). Causality: Piperidine acts as a mild base to selectively cleave the Fmoc group without disturbing the peptide-resin linkage.

  • Primary Coupling: Couple Fmoc-Glu(OH)-OAll (3 eq) using DIC/Oxyma (3 eq) in DMF for 1 hour. Wash with DMF (5x).

  • Allyl Deprotection: Remove the allyl ester protecting group from the Glu side chain using Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM for 2 hours in the dark.

  • Scaffold Integration (Critical Step):

    • Pre-activate the exposed Glu side-chain carboxylic acid with HATU (2.9 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) for 3 minutes. Causality: HOAt is prioritized over HOBt because the nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the coupling of sterically hindered secondary amines.

    • Add the scaffold (1-Boc-piperidine-3-yl-N-methylmethanamine, 3 eq) dissolved in DMF. React for 4 hours at room temperature.

  • Validation Checkpoint (Self-Validating System):

    • Perform a micro-cleavage on 2 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour.

    • Analyze the supernatant via LC-MS.

    • Decision Gate: Proceed to global cleavage ONLY if the target mass [M+H]+ is >95% pure. If unreacted starting material is detected, perform a double coupling using PyBOP/DIPEA before proceeding. This prevents the downstream waste of expensive purification resources.

  • Global Cleavage: Cleave the final peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Causality: TIPS (Triisopropylsilane) is essential here to scavenge the highly reactive tert-butyl carbocations generated during the deprotection of the N -Boc group, preventing irreversible re-alkylation of the peptide backbone.

G N1 Resin Swelling & Deprotection N2 Primary Amino Acid Coupling (DIC/Oxyma) N1->N2 N3 Scaffold Integration (HATU/HOAt/DIPEA) N2->N3 N4 Validation Checkpoint (LC-MS Micro-cleavage) N3->N4 N4->N3 If Incomplete N5 Global Cleavage (TFA/TIPS/H2O) N4->N5

Fig 2. Self-validating solid-phase synthesis workflow for piperidine-scaffolded peptidomimetics.

Protocol B: Serum Stability Validation Assay

To empirically validate the structural rationale that the piperidine ring confers proteolytic resistance, a self-validating serum stability assay must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the purified peptidomimetic in DMSO.

  • Incubation: Dilute the stock to 10 µM in 25% human serum (pre-warmed to 37°C in PBS, pH 7.4).

  • Internal Control (Self-Validation): Spike the mixture with 10 µM of Procaine (a known rapidly degrading ester-based anesthetic) as an internal degradation control. Causality: If Procaine does not degrade, the serum enzymes are inactive, invalidating the assay.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS, plotting the AUC (Area Under Curve) of the parent mass over time to determine the half-life ( t1/2​ ).

References

  • PubChem.
  • EvitaChem. "methyl({[(3S)-piperidin-3-yl]methyl})amine (EVT-15392874)
  • NIH PMC.
  • ChemDiv.
  • NIH PMC.

Sources

Method

Application Note: Advanced Chromatographic Separation Methods for Piperidin-3-ylmethanamine Derivatives

Executive Summary & Chemical Context Piperidin-3-ylmethanamine (also known as 3-(aminomethyl)piperidine) and its orthogonally protected derivatives are indispensable chiral building blocks in contemporary drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Piperidin-3-ylmethanamine (also known as 3-(aminomethyl)piperidine) and its orthogonally protected derivatives are indispensable chiral building blocks in contemporary drug discovery. They are critical structural motifs in the development of selective butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease 1, dual ROCK1/ROCK2 inhibitors [[2]](), and domain-selective BET bromodomain chemical probes 3.

Despite their utility, these derivatives present formidable analytical challenges. The presence of both a secondary amine (in the piperidine ring) and a primary/secondary amine (on the methanamine substituent) imparts high basicity (pKa ~9.5–10.5) and extreme hydrophilicity. On standard reversed-phase (RP) columns, this results in poor retention and severe peak tailing driven by secondary ion-exchange interactions with residual surface silanols. Furthermore, the C3 position is a stereocenter, necessitating robust chiral separation methods to isolate the biologically active eutomer.

Mechanistic Rationale for Method Selection

To achieve self-validating and reproducible separations, the chromatographic method must directly address the physicochemical properties of the analyte.

Achiral Separations (Purity & Reaction Monitoring)

Standard C18 stationary phases fail to deliver symmetrical peaks for basic diamines at neutral or low pH. To circumvent this, two synergistic strategies are employed:

  • High pH Mobile Phases: Elevating the mobile phase pH to ~10 (using 10 mM ammonium bicarbonate) suppresses the protonation of the basic amines. This increases the analyte's lipophilicity, driving retention via hydrophobic interactions rather than unpredictable polar interactions [[3]]().

  • Charged Surface Hybrid (CSH) Technology: CSH particles incorporate a low-level positive surface charge. This creates an electrostatic repulsion barrier against basic analytes, effectively shielding them from residual acidic silanols and yielding sharp, symmetrical peaks [[3]]().

Chiral Separations (Enantiomeric Resolution)

The biological efficacy of these derivatives is highly stereospecific. For example, the (R)- and (S)-enantiomers of piperidin-3-ylmethanamine derivatives exhibit vastly different inhibitory potencies against ROCK2 and BChE 2, 1. Normal-phase chiral chromatography using immobilized or coated polysaccharide stationary phases (e.g., CHIRALPAK IB-3 or Daicel OD-H) is required. Causality of Basic Modifiers: The addition of 0.1%–0.2% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase is non-negotiable. These basic modifiers competitively bind to the acidic silanol sites on the silica support matrix of the chiral column, masking them from the basic diamine analyte and preventing irreversible adsorption and tailing 2, 1.

Visualizing the Chromatographic Workflows

Workflow Start Piperidin-3-ylmethanamine Derivatives Decision Separation Goal? Start->Decision Achiral Achiral Purity & Reaction Monitoring Decision->Achiral Purity/Yield Chiral Enantiomeric Resolution Decision->Chiral Stereochemistry RP RP-HPLC (CSH C18) High pH (Ammonium Bicarbonate) Achiral->RP HILIC HILIC (Ammonium Formate/MeCN) Achiral->HILIC NP_Chiral Normal Phase Chiral (Chiralpak IB-3 / Daicel OD-H) Chiral->NP_Chiral Additive Basic Additive (0.1% TEA or DEA) NP_Chiral->Additive Suppress Tailing

Caption: Workflow for selecting chromatographic methods for piperidin-3-ylmethanamine derivatives.

Mechanism Analyte Basic Amines (pKa ~9-10) Silanol Residual Silanols (Standard C18) Analyte->Silanol Low/Mid pH CSH Charged Surface Hybrid (CSH C18) Analyte->CSH Low/Mid pH Tailing Ion-Exchange Interaction -> Severe Peak Tailing Silanol->Tailing Sharp Electrostatic Repulsion -> Sharp Symmetrical Peaks CSH->Sharp

Caption: Mechanistic interaction of basic amines with different stationary phase technologies.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system incorporating System Suitability Testing (SST).

Protocol A: Achiral RP-HPLC for Purity and Reaction Monitoring

Objective: Isolate and quantify orthogonally protected piperidin-3-ylmethanamine derivatives from complex reaction matrices.

Materials & Setup:

  • Column: Waters XSelect CSH C18 (100 mm × 30 mm, 5 μm for preparative; 50 mm × 4.6 mm, 2.5 μm for analytical) 3.

  • Mobile Phase A: 10 mM Ammonium bicarbonate in ultrapure water, adjusted to pH 10.0 with aqueous ammonia.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Flow Rate: 1.2 mL/min (Analytical scale).

  • Detection: UV at 220 nm and 254 nm.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1 L of water. Titrate with dilute aqueous ammonia until exactly pH 10.0. Filter through a 0.22 μm membrane.

  • System Suitability Test (SST): Inject a standard solution of the target derivative (0.1 mg/mL).

    • Validation Criteria: The system is valid only if the peak asymmetry factor (As) is between 0.9 and 1.2, and theoretical plates (N) > 5,000. If tailing occurs, verify the pH of Mobile Phase A.

  • Gradient Execution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% to 95% B

    • 7.0 - 9.0 min: 95% B (Wash)

    • 9.0 - 10.0 min: 5% B (Equilibration)

  • Data Acquisition: Record retention times and integrate peak areas to determine achiral purity.

Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Resolution

Objective: Achieve baseline separation of racemic piperidin-3-ylmethanamine mixtures to determine enantiomeric excess (ee) or for preparative isolation.

Materials & Setup:

  • Column: CHIRALPAK IB-3 (4.6 × 250 mm, 3 μm) 1 or Daicel OD-H (4.6 × 250 mm, 5 μm) [[2]]().

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) containing 0.1% Triethylamine (TEA) 1. Alternatively, Heptane / Ethanol with 0.2% Diethylamine (DEA) 2.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-hexane with 100 mL of Isopropanol. Add exactly 1.0 mL of TEA. Degas thoroughly via sonication.

    • Causality Note: Failure to add TEA will result in the basic analyte permanently binding to the column's silica matrix, destroying the separation.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL. Avoid using strong solvents like pure methanol or DMSO, as they disrupt the delicate chiral stationary phase interactions.

  • System Suitability Test (SST): Inject 10 μL of the racemic standard.

    • Validation Criteria: Baseline separation must be achieved with a resolution factor (Rs) ≥ 1.5.

  • Isocratic Execution: Run the method isocratically for 20–30 minutes until both enantiomers elute.

  • Analysis: Calculate the enantiomeric excess (ee) based on the integrated area of the (R)- and (S)- peaks.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters based on the validated protocols described above.

Method TypeColumn ChemistryMobile Phase SystemCritical Additive / ModifierPrimary Retention MechanismExpected Outcome (SST Targets)
Achiral RP-HPLC XSelect CSH C18Water / Acetonitrile10 mM NH₄HCO₃ (pH 10)Hydrophobic + Electrostatic RepulsionSharp peaks, As: 0.9–1.2, N > 5,000
Chiral NP-HPLC CHIRALPAK IB-3n-Hexane / Isopropanol0.1% Triethylamine (TEA)Steric fit + H-bondingBaseline resolution, Rs ≥ 1.5
Chiral NP-HPLC Daicel OD-HHeptane / Ethanol0.2% Diethylamine (DEA)Steric fit + H-bondingBaseline resolution, Rs ≥ 1.5

References

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design Source: acs.org URL:[Link]

  • Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease Source: acs.org URL:[Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe Source: acs.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity inconsistencies during the synthesis of N-Methyl-1-(piperidin-3-yl)methanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity inconsistencies during the synthesis of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride . This bifunctional building block is critical in drug discovery, but its synthesis—typically involving the reductive amination of 1-Boc-piperidine-3-carboxaldehyde followed by Boc deprotection—is fraught with chemical pitfalls.

The intermediate is prone to over-alkylation, and the final dihydrochloride salt is notoriously hygroscopic, often crashing out as an unworkable oil rather than a crystalline solid. This guide provides a causality-driven, self-validating troubleshooting framework to diagnose and resolve yield-limiting factors, ensuring reproducible, high-yielding syntheses.

Quantitative Optimization Data

To establish a baseline for our troubleshooting logic, we have summarized the empirical data driving our protocol modifications.

Table 1: Impact of Reaction Parameters on Yield and Purity

Reaction ParameterCondition TestedObservation / Yield Impact
Reducing Agent NaBH₃CN in Methanol~65% yield; sluggish reaction, toxic byproducts generated.
Reducing Agent NaBH(OAc)₃ in DCE>85% yield ; mild, highly selective, minimal dialkylation.
Imine Formation Time < 15 minutes50-60% yield; significant unreacted aldehyde remains.
Imine Formation Time 60 minutes + 3Å Molecular Sieves>90% yield ; complete thermodynamic conversion to imine.
Deprotection Acid Trifluoroacetic Acid (TFA) in DCMTFA salt formed; requires tedious ion exchange to HCl.
Deprotection Acid 4M HCl in 1,4-Dioxane>95% yield ; direct precipitation of the dihydrochloride salt.
Anti-Solvent HexanesBiphasic oil formation; poor crystallization and recovery.
Anti-Solvent Anhydrous MTBECrisp, filterable white powder ; high purity recovery.
Synthesis Workflow

Synthesis A 1-Boc-piperidine-3-carboxaldehyde + Methylamine B Imine Intermediate A->B DCE, 3Å MS RT, 1h C tert-Butyl 3-((methylamino)methyl) piperidine-1-carboxylate B->C NaBH(OAc)3 RT, 12h D N-Methyl-1-(piperidin-3-yl) methanamine dihydrochloride C->D 4M HCl in Dioxane RT, 2h MTBE Precipitation

Fig 1: Two-step synthesis route via reductive amination and Boc deprotection.

Section 1: Reductive Amination Troubleshooting (FAQs)

Q: Why am I seeing a high percentage of unreacted aldehyde and low product yield? A: This is a classic symptom of incomplete imine formation. Reductive amination is a two-step process: condensation of the aldehyde with methylamine to form an imine, followed by reduction. If the reducing agent is added too early, it prematurely reduces the starting aldehyde to an alcohol (1-Boc-3-(hydroxymethyl)piperidine). Causality & Solution: Allow the 1-Boc-piperidine-3-carboxaldehyde and methylamine to stir for at least 60 minutes in 1,2-dichloroethane (DCE) before adding the reducing agent. Adding 3Å molecular sieves drives the equilibrium toward the imine by sequestering water. We utilize[1].

Q: I am getting dialkylated byproducts (tertiary amines). How do I prevent this? A: Over-alkylation occurs when the newly formed secondary amine product competes with methylamine to react with another equivalent of aldehyde. Causality & Solution: Maintain a strict stoichiometric excess of methylamine (typically 2.0 equivalents of a 2M solution in THF). The steric bulk of the Boc-protected piperidine ring provides some kinetic shielding, but the excess of the primary amine is the thermodynamic driver that prevents the secondary amine from reacting.

Section 2: Boc Deprotection & Salt Isolation (FAQs)

Q: After adding HCl, my product forms a sticky gum instead of a solid precipitate. What went wrong? A: N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is notoriously hygroscopic. If there is any moisture in your solvent, or if you attempt an aqueous workup, the salt will absorb water and "oil out." Causality & Solution: Water is the enemy of crystalline hydrochloride salts. Use anhydrous 4M HCl in 1,4-dioxane.[2]. If gumming occurs, triturate vigorously with anhydrous Methyl tert-butyl ether (MTBE) under an inert Argon atmosphere.

Q: Can I use Trifluoroacetic Acid (TFA) instead of HCl for the deprotection? A: While TFA will efficiently remove the Boc group, it yields a bis-trifluoroacetate salt. Converting this to the desired dihydrochloride salt requires a basic aqueous workup (which risks losing the highly water-soluble free base in the aqueous layer) followed by re-acidification with HCl. Using 4M HCl in dioxane bypasses this entirely, providing the target salt in a single, self-validating step.

Troubleshooting Logic Tree

LogicTree Start Low Yield or Purity Detected Q1 Which synthetic step is failing? Start->Q1 Step1 Step 1: Reductive Amination Q1->Step1 Step2 Step 2: Deprotection / Salt Formation Q1->Step2 Q2 Is unreacted aldehyde present? Step1->Q2 Q3 Is the product an oil/gum? Step2->Q3 Sol1 Increase imine formation time Add 3Å Molecular Sieves Q2->Sol1 Yes Sol2 Ensure excess methylamine Check NaBH(OAc)3 quality Q2->Sol2 No Sol3 Exclude moisture completely Precipitate with anhydrous MTBE Q3->Sol3 Yes Sol4 Check for incomplete deprotection Extend reaction time to 2h Q3->Sol4 No

Fig 2: Troubleshooting logic tree for diagnosing and resolving yield-limiting factors.

Detailed Step-by-Step Methodology: Optimized Protocol
Step 1: Synthesis of tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate
  • Imine Formation: In an oven-dried round-bottom flask purged with Argon, dissolve 1-Boc-piperidine-3-carboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add a 2.0 M solution of methylamine in THF (2.0 eq) followed by a spoonful of activated 3Å molecular sieves. Stir the suspension at room temperature for exactly 1 hour to ensure complete imine condensation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil. (Note: If purity is >90% by crude NMR, proceed directly to Step 2 to avoid yield loss on a silica column).

Step 2: Synthesis of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
  • Deprotection: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous DCM (approx. 2 mL per gram of intermediate).

  • Cool the flask to 0 °C under Argon. Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 eq).

  • Stir at room temperature for 2 hours. Self-Validation Check: The reaction is self-indicating; the evolution of isobutylene gas will cease, and a white precipitate will begin to form, visually confirming the cleavage of the Boc group and the insolubility of the resulting salt.

  • Precipitation & Isolation: Add a 5-fold volume of anhydrous Methyl tert-butyl ether (MTBE) to fully crash out the dihydrochloride salt.

  • Filter the suspension rapidly through a fine glass frit under a blanket of Argon (crucial to prevent atmospheric moisture absorption).

  • Wash the filter cake with cold, anhydrous MTBE (3x).

  • Dry the solid in a vacuum oven at 40 °C overnight to yield the target dihydrochloride salt as a crisp, highly pure white powder.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research / PubMed, 58(4), 338-341.[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-Methyl-1-(piperidin-3-yl)methanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride .

Because this molecule possesses two highly basic secondary amines and exists as a hydrophilic dihydrochloride salt, it defies standard Reversed-Phase Liquid Chromatography (RPLC) protocols. This guide synthesizes field-proven strategies, mechanistic explanations, and self-validating protocols to ensure your analytical success.

Part 1: Diagnostic Workflow & Method Selection

Before troubleshooting, it is critical to select the correct chromatographic mode. The extreme polarity of this analyte means traditional C18 columns will likely result in void volume elution.

HPLC_Workflow Start Analyte: N-Methyl-1-(piperidin-3-yl) methanamine 2HCl Detector Which Detector is Used? Start->Detector MS LC-MS / MS-MS Detector->MS High Sensitivity / Mass ID UV UV / PDA Detector->UV Routine QC / Assay HILIC HILIC Mode (Ammonium Formate + ACN) MS->HILIC Best for extreme polarity HighPH High pH RPLC (Ammonium Bicarbonate pH 10) MS->HighPH If RPLC is strictly required IonPair Ion-Pairing RPLC (Hexanesulfonate + Phosphate) UV->IonPair Strongest retention LowPH Low pH RPLC (0.1% TFA or Phosphate pH 2.5) UV->LowPH Standard approach (High risk of early elution)

Figure 1: Decision tree for selecting the optimal HPLC mode based on detector compatibility and retention needs.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my analyte elute in the void volume ( t0​ ) on a standard C18 column?

Causality: N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is a highly polar, doubly charged salt at neutral or acidic pH. In RPLC, retention is driven by hydrophobic interactions. Highly polar analytes have a low affinity for nonpolar C18 stationary phases[1]. Resolution: You must shift the retention mechanism.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a water-rich adsorbed layer to retain polar compounds[2].

  • Use Ion-Pairing (UV only): Add an anionic ion-pairing reagent (e.g., 5 mM sodium hexanesulfonate) to the mobile phase. The negatively charged sulfonate pairs with the positively charged amines, forming a neutral, hydrophobic complex that retains well on C18[1].

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause and how do I resolve it?

Causality: Peak tailing for basic compounds is rarely a physical column issue; it is chemical. At a mobile phase pH > 3.0, residual silanol groups on the silica support surface become ionized (SiO⁻)[3]. The positively charged piperidine and methanamine nitrogens undergo secondary, sluggish cation-exchange interactions with these ionized silanols, causing the peak to drag or "tail"[4][5].

Resolution Strategies:

  • Operate at Low pH: Lowering the mobile phase pH to < 3.0 ensures the full protonation of residual silanol groups (converting them back to neutral SiOH), thereby eliminating the secondary electrostatic interaction[4].

  • Use a Competing Base: Add a silanol suppressor like Triethylamine (TEA) at 5 mM to the mobile phase. TEA outcompetes the analyte for the active silanol sites[6].

  • Upgrade your Column: Utilize fully endcapped, ultra-pure "Type B" silica columns or polar-embedded phases which provide steric shielding against silanols[3][5].

Silanol_Mechanism Analyte Protonated Amines (Analyte) Interaction Secondary Cation-Exchange Interaction Analyte->Interaction Silanol Ionized Silanols (SiO-) (Stationary Phase) Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Mitigation Mitigation Strategies Tailing->Mitigation LowPH Low pH (<3.0) Protonates Silanols Mitigation->LowPH Base Add Competing Base (e.g., TEA) Mitigation->Base

Figure 2: Mechanistic pathway of silanol-induced peak tailing and targeted chemical resolutions.

Q3: How do I optimize the mobile phase for LC-MS compatibility without losing retention?

Causality: Traditional RPLC resolutions for basic compounds (like phosphate buffers or ion-pairing reagents) are non-volatile and will severely contaminate or suppress the signal in a mass spectrometer[1]. Resolution: HILIC is the optimal choice for LC-MS. Because HILIC mobile phases contain high concentrations of organic solvent (typically >70% acetonitrile), they provide enhanced electrospray ionization (ESI) efficiency and rapid desolvation, leading to significantly taller peaks and reduced background noise[7]. Use volatile buffers like 10 mM Ammonium Formate (pH 3.0) to control ionization without MS suppression[2].

Part 3: Quantitative Data & Buffer Selection

To ensure robust method development, utilize the tables below to select the appropriate chromatographic mode and buffer system based on your laboratory's specific instrumentation.

Table 1: Chromatographic Mode Comparison for Highly Polar Amines
Chromatographic ModeStationary PhaseMobile Phase (A / B)Retention MechanismLC-MS Compatibility
HILIC Bare Silica, Amide, ZwitterionicAqueous Buffer / High Acetonitrile (>70%)Partitioning into a water-rich layer[2]Excellent (High organic enhances ESI)[7]
Ion-Pairing RPLC C18 (Endcapped)Phosphate Buffer + Hexanesulfonate / MethanolHydrophobic retention of neutral ion-pair complex[1]Poor (Causes severe ion suppression)[1]
High-pH RPLC Hybrid-Silica C18 (pH resilient)Ammonium Bicarbonate (pH 10) / AcetonitrileHydrophobic retention of deprotonated free-baseGood (Requires specialized columns)
Table 2: Mobile Phase Buffer Selection Guide
Buffer SystemWorking pH RangeVolatilityPrimary ApplicationTailing Suppression Capability
Potassium Phosphate2.1 – 3.1Non-VolatileUV/PDA DetectionHigh (at pH 2.5)[6]
Ammonium Formate2.8 – 3.8VolatileLC-MS / HILICModerate to High[2]
Ammonium Acetate3.8 – 5.8VolatileLC-MS / HILICLow (Silanols active at pH > 3.0)[4]
0.1% Trifluoroacetic Acid~2.0VolatileLC-MS / UVHigh (Acts as weak ion-pair & lowers pH)

Part 4: Self-Validating Experimental Protocols

A method is only as good as its built-in quality controls. The following protocols are designed as "self-validating systems." If the System Suitability Test (SST) criteria are met, the mechanistic integrity of the method is confirmed.

Protocol A: HILIC-MS/MS Method (Recommended for High Sensitivity)

This method leverages hydrophilic partitioning to retain the doubly charged analyte while ensuring maximum ESI-MS compatibility.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Causality Check: The high concentration of buffer in the aqueous portion ensures that when mixed with high organic, the final ionic strength is sufficient to mask secondary electrostatic interactions[2].

Step 2: Column & Gradient Setup

  • Column: Zwitterionic HILIC or Amide phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient: Isocratic at 10% A / 90% B for 5 minutes. (Note: In HILIC, water is the strong eluting solvent[1]).

Step 3: Sample Preparation

  • Diluent: Dissolve the N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride standard in a diluent of at least 75% Acetonitrile.

  • Critical Warning: Injecting samples dissolved in 100% water will disrupt the localized water-rich layer on the HILIC stationary phase, causing severe peak splitting.

Step 4: System Suitability Test (SST) & Validation Inject the standard 5 times. The system is validated for use ONLY if:

  • Retention Factor ( k′ ): ≥2.0 . (Validates successful hydrophilic partitioning).

  • USP Tailing Factor ( Tf​ ): ≤1.5 . (Validates adequate buffering against active silanols).

  • %RSD of Peak Area: ≤2.0% . (Validates complete column equilibration).

Protocol B: Ion-Pairing RPLC Method (Recommended for UV-Only Labs)

If HILIC is unavailable and MS is not required, this method forces hydrophobic retention.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5) containing 5 mM Sodium Hexanesulfonate[1][6].

  • Mobile Phase B: 100% HPLC-grade Methanol.

Step 2: Column & Gradient Setup

  • Column: Fully endcapped C18 (e.g., 4.6 x 150 mm, 3 µm)[5].

  • Flow Rate: 1.0 mL/min.

  • Gradient: 70% A / 30% B (Isocratic).

Step 3: System Suitability Test (SST) & Validation Inject the standard 5 times. The system is validated ONLY if:

  • Retention Time Stability: Drift ≤0.1 min between injections. (Ion-pairing reagents require long equilibration times; drift indicates the column is not fully coated).

  • Asymmetry Factor ( As​ ): ≤1.5 . (Validates that the low pH of 2.5 has successfully neutralized the silanol groups[4]).

Sources

Troubleshooting

Removing impurities during N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride crystallization

Welcome to the Technical Support Center for advanced pharmaceutical intermediate purification. As a Senior Application Scientist, I frequently consult on the downstream processing of diamine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediate purification. As a Senior Application Scientist, I frequently consult on the downstream processing of diamine derivatives. N-Methyl-1-(piperidin-3-yl)methanamine is a highly versatile bifunctional building block, but isolating it as a high-purity dihydrochloride (2HCl) salt presents significant thermodynamic and kinetic challenges.

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind impurity entrapment, you can implement self-validating protocols that ensure batch-to-batch consistency, high yields, and stringent purity profiles.

Part 1: The Mechanistic Causality of Impurity Entrapment

Before troubleshooting, it is critical to understand why impurities persist in diamine dihydrochloride matrices. The crystallization of N-Methyl-1-(piperidin-3-yl)methanamine 2HCl is governed by three primary failure modes:

  • Liquid-Liquid Phase Separation (LLPS) via Hygroscopicity: Amine hydrochlorides are notoriously hygroscopic 1. When ambient moisture infiltrates the system, water depresses the melting point of the solute mixture. Instead of crossing the nucleation boundary to form a solid lattice, the supersaturated solution hits a metastable LLPS boundary, resulting in "oiling out"—a viscous, impurity-rich syrup 2.

  • Incomplete Protonation (The Mono-Salt Impurity): The molecule contains two basic nitrogen atoms with distinct pKa values (the secondary piperidine amine and the exocyclic secondary amine). If strictly 2.0 equivalents of HCl are not met, a mixture of mono- and di-hydrochloride salts forms. These species have drastically different solubilities and will co-precipitate, disrupting the crystal lattice and trapping mother liquor.

  • Solid Solution Formation of Organic Impurities: Structurally related synthesis byproducts (e.g., unreacted des-methyl precursors or over-alkylated species) often exhibit similar spatial geometries to the target molecule. During rapid, kinetically-driven cooling, these impurities are incorporated directly into the bulk crystal lattice (forming a solid solution) rather than being rejected into the mother liquor [[3]]().

Part 2: Troubleshooting Guide & FAQs

Q1: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I force nucleation? A: Oiling out is rarely solved by simply lowering the temperature; rapid cooling actually exacerbates the issue by trapping the system deeper in the LLPS region 2. The root cause is usually residual water or an overly steep supersaturation curve. Solution: Perform an azeotropic distillation with absolute ethanol or toluene to rigorously dry the crude free-base mixture. Switch to a controlled solvent/anti-solvent system (e.g., Ethanol/Ethyl Acetate). Add the anti-solvent dropwise at an elevated temperature (60 °C) until slight turbidity is observed, then hold the temperature to allow seed crystals to form before cooling [[4]]().

Q2: Elemental analysis reveals my chloride content is ~18% instead of the theoretical ~35% for the dihydrochloride salt. What went wrong? A: You have isolated the mono-hydrochloride salt. Due to the sequential protonation of the diamine, the second nitrogen requires a higher localized concentration of protons to fully convert. Solution: You must use a stoichiometric excess of anhydrous HCl (typically 2.2 to 2.5 equivalents). We strongly recommend using a standardized solution of HCl in ethanol or isopropanol rather than aqueous HCl or bubbling unquantified HCl gas, as this prevents water introduction and ensures stoichiometric accuracy 5.

Q3: My HPLC shows 5% of an unreacted des-methyl impurity. Recrystallization isn't removing it. Why? A: Structurally related impurities often form solid solutions with the host crystal lattice if the crystallization is kinetically driven 3. Solution: Shift from kinetic to thermodynamic control. Implement a slow-cooling profile (e.g., 0.1 °C/min) to allow the lattice to selectively reject the impurity. Follow this with a "surface washing" reslurry technique: washing the filtered cake with cold anti-solvent (ethyl acetate) removes surface-adsorbed impurities without dissolving the bulk crystal 6.

Part 3: Standardized Experimental Protocols

Protocol: Anhydrous Solvent/Anti-Solvent Crystallization (Self-Validating Method)

This protocol utilizes an Ethanol/Ethyl Acetate system, which is highly effective for diamine dihydrochlorides. Ethanol provides solubility for the polar salt, while ethyl acetate acts as an anti-solvent that selectively rejects the salt while keeping less polar organic impurities in solution 4.

  • Step 1: Moisture Purge (Azeotropic Drying) Dissolve the crude N-Methyl-1-(piperidin-3-yl)methanamine free base in absolute ethanol (5 mL/g of crude). Concentrate the solution under reduced pressure at 40 °C to a thick oil. Repeat this process twice to azeotropically remove any residual water.

  • Step 2: Salt Formation Redissolve the dried free base in absolute ethanol (8 mL/g). Chill the flask to 0–5 °C under an inert nitrogen atmosphere. Slowly add 2.2 equivalents of anhydrous HCl in Ethanol (e.g., 1.25 M solution) dropwise via an addition funnel. Maintain the internal temperature below 15 °C to prevent solvent degradation.

  • Step 3: Anti-Solvent Addition & Seeding (Thermodynamic Control) Heat the solution to 60 °C. Begin adding anhydrous Ethyl Acetate dropwise. Self-Validation Check: Stop the addition the exact moment the solution exhibits a faint, persistent opalescence (turbidity). Add exactly 0.5 mL of absolute ethanol to clear the solution, then add 0.1% w/w of pure N-Methyl-1-(piperidin-3-yl)methanamine 2HCl seed crystals.

  • Step 4: Aging and Slow Cooling Hold the temperature at 60 °C for 1 hour to allow the seed bed to mature. Program the reactor to cool to 5 °C at a strict rate of 0.1 °C/min. Once at 5 °C, add an additional 5 mL/g of cold Ethyl Acetate over 2 hours to drive the yield.

  • Step 5: Isolation and Surface Washing Filter the resulting slurry rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption). Wash the filter cake with a pre-chilled (0 °C) mixture of 1:4 Ethanol:Ethyl Acetate. Dry the crystals in a vacuum oven at 45 °C for 24 hours.

Part 4: Quantitative Data Summary

The following table summarizes the optimized thermodynamic parameters for purging common impurities from the N-Methyl-1-(piperidin-3-yl)methanamine 2HCl matrix.

Solvent System (v/v)HCl SourceCooling RateYield (%)Purity (HPLC)Moisture (KF)Notes
Ethanol / Ethyl Acetate (1:2)2.2 eq HCl in EtOH0.1 °C/min88%>99.5%<0.2%Optimal. Rejects des-methyl impurities effectively.
Isopropanol / Heptane (1:3)2.2 eq HCl in IPA0.5 °C/min92%97.0%<0.1%High yield, but kinetic cooling traps organic impurities.
Methanol / MTBE (1:4)Aqueous conc. HCl0.2 °C/minN/AN/A>5.0%Failure. Aqueous HCl induces severe oiling out.
Ethanol / Ethyl Acetate (1:2)1.0 eq HCl in EtOH0.1 °C/min45%85.0%1.5%Failure. Forms mixed mono/di-salt; highly hygroscopic.

Part 5: Visualizations

G Start Crude N-Methyl-1-(piperidin-3-yl) methanamine 2HCl Q1 Is the product oiling out? Start->Q1 OilYes Yes: High moisture or rapid cooling Q1->OilYes Yes OilNo No: Solid forms Q1->OilNo No FixOil Azeotropic distillation & slow anti-solvent addition OilYes->FixOil Q2 Is Chloride content < 35%? OilNo->Q2 FixOil->Start ClYes Yes: Mono-HCl impurity present Q2->ClYes Yes ClNo No: Pure Di-HCl Q2->ClNo No FixCl Add >2.0 eq anhydrous HCl in Ethanol/IPA ClYes->FixCl FixCl->Start

Troubleshooting logic for N-Methyl-1-(piperidin-3-yl)methanamine 2HCl crystallization.

Pathway N1 Free Base in Ethanol N2 Add 2.2 eq HCl (gas/EtOH) N1->N2 N3 Supersaturated Solution N2->N3 N4 Add Anti-solvent (Ethyl Acetate) N3->N4 N5 Pure Di-HCl Crystals N4->N5

Workflow for the solvent/anti-solvent crystallization of the dihydrochloride salt.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Di-Methyl Amine Hydrochloride (DMA HCL) – Pharma & Agrochemical Intermediate Source: China Amines URL:[Link]

  • WO2011033307A1 - Nilotinib dihydrochloride salt Source: Google Patents URL
  • Use of an Iridium-Catalyzed Redox-Neutral Alcohol-Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor Source: ACS Publications / Organic Process Research & Development URL:[Link]

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Nature of Amine Dihydrochloride Salts

Welcome to the technical support center for handling amine dihydrochloride salts. As a researcher, you understand that the integrity of your starting materials is paramount to the success of your experiments. Amine dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling amine dihydrochloride salts. As a researcher, you understand that the integrity of your starting materials is paramount to the success of your experiments. Amine dihydrochloride salts, while valuable reagents, present a common challenge in the laboratory due to their hygroscopic nature—their tendency to readily absorb moisture from the atmosphere.[1][2][3] This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the accuracy and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What does it mean for an amine dihydrochloride salt to be "hygroscopic," and why is it a problem?

A1: Hygroscopy is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] Amine dihydrochloride salts are particularly prone to this because the salt's ions can form strong interactions with water molecules.

This becomes a significant issue in the lab for several reasons:

  • Inaccurate Weighing: When a salt absorbs moisture, its weight increases.[4][5] If you weigh a specific amount of a hygroscopic salt that has absorbed water, you are actually weighing a combination of the salt and water, leading to a lower-than-intended molar quantity of your amine salt in the reaction. This can negatively impact reaction stoichiometry, yield, and purity.

  • Physical Changes: Absorbed moisture can cause the salt to clump, cake, or even deliquesce (dissolve in the absorbed water to form a solution).[1][2][6] This makes the material difficult to handle, transfer, and accurately dispense.

  • Chemical Degradation: The presence of water can initiate unwanted chemical reactions. For some amine salts, this could lead to hydrolysis or other degradation pathways, compromising the integrity of the reagent.[7] While some organic reactions can benefit from the presence of water, it is crucial that the introduction of water is a controlled variable, not an unknown contaminant.[8][9]

Q2: How should I properly store my amine dihydrochloride salts to minimize moisture absorption?

A2: Proper storage is your first line of defense against moisture contamination. The key is to minimize the exposure of the salt to the ambient atmosphere.

  • Airtight Containers: Always store hygroscopic salts in tightly sealed containers.[1] The original manufacturer's container is often suitable, provided it is sealed correctly after each use. For long-term storage, consider using containers with high-quality seals.

  • Desiccators: A desiccator is an essential tool for storing hygroscopic materials.[10][11] It is a sealed container containing a drying agent (desiccant) that maintains a low-humidity environment.[11] Place your tightly sealed container of amine dihydrochloride salt inside the desiccator for an added layer of protection.

  • Inert Atmosphere: For highly sensitive applications, consider storing the salt under an inert atmosphere, such as nitrogen or argon. This can be achieved by transferring the salt into a container within a glovebox and then sealing it.

  • Cool, Dry Location: Store the desiccator in a cool, dry area of the lab, away from sources of heat and moisture like sinks or ovens.[1][12]

Q3: I've noticed my amine dihydrochloride salt has started to clump. Can I still use it?

A3: Clumping is a clear visual indicator that your salt has absorbed moisture.[13] Whether or not you can still use it depends on the sensitivity of your experiment.

  • For Non-Critical Applications: If the exact concentration is not critical (e.g., for a reaction where the amine is used in large excess), you may be able to gently break up the clumps with a dry spatula before weighing.[1] However, be aware that the weighed mass will not be the true mass of the salt.

  • For Sensitive Experiments: For reactions where stoichiometry is crucial, such as in pharmaceutical development, using a clumped salt is not recommended. The water content is unknown and will lead to inaccurate measurements.[14] In this case, you have two options:

    • Dry the Salt: You can attempt to dry the salt to remove the absorbed moisture (see Q5 for methods).

    • Use a Fresh Bottle: The most reliable approach is to use a fresh, unopened container of the salt.

Q4: What is the best way to weigh a hygroscopic amine dihydrochloride salt?

A4: Weighing hygroscopic materials requires speed and precision to minimize exposure to air.

  • Work Quickly: Have everything prepared before you open the container. This includes having your spatula, weighing paper or boat, and notebook ready. Minimize the time the container is open.[1][13]

  • Use a Suitable Container: Weigh the salt in a container with a narrow opening, like a weighing bottle or a vial, rather than on open weighing paper.[4] This reduces the surface area exposed to the atmosphere.

  • Weighing by Difference: This is a highly recommended technique for hygroscopic solids.[5]

    • Place the sealed container with the salt on the balance and record the initial mass.

    • Quickly transfer the approximate amount of salt needed into your reaction vessel.

    • Reseal the container and weigh it again. The difference in mass is the amount of salt transferred.

  • Controlled Environment: For the most accurate results, perform weighing inside a glovebox with a dry, inert atmosphere or in a room with controlled low humidity.[13][15]

Q5: I suspect my salt has absorbed a significant amount of water. How can I dry it?

A5: Drying a hydrated salt must be approached with caution, as excessive heat can cause decomposition.

  • Oven Drying: This is a common method but requires knowledge of the salt's thermal stability.[10]

    • Spread the salt in a thin layer on a watch glass or in a crystallizing dish.

    • Place it in a vacuum oven at a moderate temperature (e.g., 50-80 °C). Using a vacuum helps to remove water at a lower temperature, reducing the risk of decomposition.

    • Dry for several hours or until a constant weight is achieved.

    • Cool the dried salt in a desiccator before use.[4]

  • Desiccator with a Strong Desiccant: For heat-sensitive salts, drying in a vacuum desiccator containing a high-efficiency desiccant like phosphorus pentoxide (P₂O₅) can be effective, although it may take longer.[10]

Important Note: Always consult the Safety Data Sheet (SDS) or other technical documentation for your specific amine dihydrochloride salt to check for decomposition temperatures before heating.

Q6: How can I quantify the amount of water in my amine dihydrochloride salt?

A6: Quantifying the water content is crucial for understanding the true purity of your reagent.

  • Karl Fischer Titration: This is the gold standard for water content determination.[16][17] It is a highly accurate and specific method that chemically reacts with water. This technique is ideal for sensitive applications where precise knowledge of the water content is required.[17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[18] A weight loss step at a temperature consistent with water evaporation can be used to determine the moisture content. This method is also known as Loss on Drying (LOD).[19]

  • Spectroscopic Methods: Techniques like Near-Infrared (NIR) spectroscopy can also be used to determine moisture content rapidly and non-destructively.[17][20]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Balance reading continuously increases during weighing. The salt is rapidly absorbing atmospheric moisture.1. Work more quickly.[1] 2. Use a weighing bottle with a lid or a narrow-necked flask.[4] 3. Employ the "weighing by difference" technique.[5] 4. If available, weigh the sample inside a glovebox or a low-humidity chamber.[13][21]
The amine dihydrochloride salt is caked or appears wet. Prolonged or repeated exposure to humid air. Improper storage.1. Do not use for sensitive reactions where stoichiometry is critical. 2. Attempt to dry the salt using a vacuum oven at a moderate temperature, after confirming its thermal stability.[10] 3. For critical applications, discard the compromised reagent and use a fresh, unopened container.
A reaction using the salt gives inconsistent yields or produces unexpected byproducts. The water content in the salt is variable, leading to inconsistent stoichiometry. Water may be participating in or inhibiting the desired reaction.1. Quantify the water content of the salt using Karl Fischer titration to confirm if moisture is the issue.[22] 2. Ensure all glassware is thoroughly dried before use.[23] 3. Use anhydrous solvents. 4. Implement stricter handling and storage protocols for the hygroscopic salt.
The salt is difficult to dissolve in an anhydrous organic solvent. The presence of water can alter the salt's solubility characteristics. The salt may have formed clumps that are slow to break down.1. Ensure the salt is as dry as possible before use. 2. Use a mortar and pestle to gently grind any clumps in a dry environment before attempting to dissolve. 3. Increase sonication or agitation time.

Experimental Protocols & Visualizations

Protocol 1: Weighing a Hygroscopic Amine Dihydrochloride Salt by Difference
  • Preparation: Place your sealed container of the amine dihydrochloride salt, a clean and dry spatula, and your reaction vessel in proximity to the analytical balance.

  • Initial Weighing: Place the closed container of the salt on the balance pan and record the mass to the required precision (e.g., M₁).

  • Transfer: Remove the container from the balance. Working quickly, open the container, remove the approximate amount of salt needed with the spatula, and add it directly to your reaction vessel.

  • Seal: Immediately and tightly reseal the salt container.

  • Final Weighing: Place the closed container back on the balance and record the new mass (M₂).

  • Calculation: The mass of the salt transferred to your reaction vessel is M₁ - M₂.

Workflow for Handling a Potentially Compromised Hygroscopic Salt

The following diagram outlines the decision-making process when you suspect your amine dihydrochloride salt has been exposed to moisture.

HygroscopicSaltWorkflow cluster_assessment Assessment cluster_action Action Start Observe Amine Dihydrochloride Salt CheckClumping Is the powder free-flowing or clumped/caked? Start->CheckClumping UseImmediately Proceed with weighing using appropriate techniques (e.g., weighing by difference). CheckClumping->UseImmediately Free-flowing DecisionPoint Is the experiment highly sensitive to stoichiometry? CheckClumping->DecisionPoint Clumped/Caked DrySalt Dry the salt under vacuum at a moderate temperature. DecisionPoint->DrySalt No Discard Discard and use a fresh, unopened container. DecisionPoint->Discard Yes DrySalt->UseImmediately QuantifyWater Quantify water content (e.g., Karl Fischer Titration). DrySalt->QuantifyWater Optional: Verify dryness AdjustMass Adjust weighed mass based on water content. QuantifyWater->AdjustMass AdjustMass->UseImmediately

Caption: Decision workflow for handling hygroscopic amine dihydrochloride salts.

References

  • GenFollower. (2026, January 30).
  • WuXi AppTec. (2025, December 5).
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • Mettler Toledo.
  • Chinese Chemical Society. (2022, November 1). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry.
  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices.
  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • Food Science.
  • TutorChase. What techniques are used to dry salts in the lab?.
  • Wikipedia. Moisture analysis.
  • Labcompare.com. (2023, April 14).
  • wikiHow. (2025, February 24). How to Dry Damp Salt: 9 Steps (with Pictures).
  • Royal Society of Chemistry. (2021, February 12).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • FCT EMIS. PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence.
  • American Chemical Society. (2020, December 31).
  • ResolveMass Labor
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • ResearchGate. (2019, November 19).
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • MDPI. (2024, January 28). Calibration Techniques for Water Content Measurements in Solid Biofuels.
  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
  • CORECHEM Inc. (2024, January 20).
  • Benchchem. Managing the Hygroscopic Nature of Acetol: A Technical Support Guide.
  • Benchchem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Vedantu.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Eureka.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • National Institutes of Health. (2023, October 30).
  • Google Patents.
  • American Pharmaceutical Review. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer.
  • Quora. (2016, October 19).
  • American Chemical Society. (2022, December 16).
  • Science.gov. hygroscopic salt particles: Topics.
  • Journal of Hygienic Engineering and Design. DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES.
  • ResearchGate. Deliquescence and efflorescence behavior of individual NaCl and KCl mixture aerosol particles | Request PDF.
  • Wikipedia. Triethylamine.
  • Quora. (2015, September 6).
  • TA Instruments. Moisture Sorption Analysis of Pharmaceuticals.
  • Taylor & Francis. Full article: Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying.
  • ACP.
  • arXiv. (2025, October 31). Salt crystallization and deliquescence triggered by humidity cycles in nanopores.
  • ResearchGate. Properties of Amines and their Hydrochloride Salt.

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Reference Data & Comparative Studies

Validation

Validating the Purity of N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride: A Comparative LC-MS Guide

Executive Summary & The Analytical Challenge Validating the purity of highly polar, basic small molecules is a quintessential challenge in modern pharmaceutical analysis. N-Methyl-1-(piperidin-3-yl)methanamine dihydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Validating the purity of highly polar, basic small molecules is a quintessential challenge in modern pharmaceutical analysis. N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride is a prime example. Structurally, it features a piperidine ring and a secondary methylamine group. With a logP well below zero and two basic nitrogen atoms (pKa > 9), the molecule exists as a highly hydrophilic dication at the acidic to neutral pH ranges typically used in Liquid Chromatography-Mass Spectrometry (LC-MS).

When subjected to standard Reversed-Phase Liquid Chromatography (RP-LC), this compound fundamentally fails to partition into the hydrophobic alkyl chains (e.g., C18)[1]. Consequently, it elutes in the void volume ( t0​ ), co-eluting with unretained matrix components and salts. This leads to severe ion suppression in the mass spectrometer. Furthermore, any transient interaction the dicationic amines have with the C18 column is dominated by secondary electrostatic interactions with residual, unendcapped silanols, resulting in unacceptable peak tailing and poor resolution from structurally similar polar impurities[2].

To establish a robust, self-validating purity assay, we must move beyond traditional RP-LC and evaluate orthogonal chromatographic methodologies.

Comparative Methodologies: Finding the Optimal Retention Mechanism

We evaluated three distinct chromatographic strategies for the LC-MS purity validation of this diamine:

Method A: Standard Reversed-Phase (RP-LC-MS)

Using a standard C18 column with an aqueous mobile phase containing 0.1% formic acid.

  • The Causality of Failure: The highly polar analyte prefers the aqueous mobile phase over the hydrophobic stationary phase. Increasing the aqueous ratio to 100% risks "dewetting" (phase collapse) of the C18 pores, yet still fails to provide adequate retention ( k′<1 ).

Method B: Ion-Pairing Reversed-Phase (IP-RP-LC-MS)

Adding a volatile ion-pairing agent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase.

  • The Causality of Compromise: The anionic ion-pairing agent binds to the dicationic amines, forming a neutral, lipophilic complex that retains well on a C18 column. However, this is a pyrrhic victory. Strong ion-pairing agents notoriously suppress electrospray ionization (ESI) signals by competing for charge droplets and persistently contaminate the LC-MS system, requiring dedicated columns and extended washout periods.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC-MS) — The Champion Method

HILIC operates orthogonally to RP-LC. It utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile)[3].

  • The Causality of Success: In HILIC, water acts as the strong eluting solvent. A water-enriched layer forms on the polar stationary phase. The polar analyte partitions into this water layer. Additionally, the cationic amines interact via controlled ion-exchange with the negatively charged silanols on the silica surface[4]. Crucially, the high organic content of the mobile phase dramatically enhances ESI-MS sensitivity by facilitating rapid droplet desolvation and ionization[5].

MethodSelection Start Target: Polar Basic Amine (N-Methyl-1-(piperidin-3-yl)methanamine) RP Standard RP-LC (C18 + 0.1% FA) Start->RP Low LogP / High pKa IP Ion-Pairing RP-LC (C18 + TFA) Start->IP Add Ion-Pairing HILIC HILIC-MS (Silica + NH4Fa) Start->HILIC High Organic Phase OutcomeRP Poor Retention Severe Ion Suppression Peak Tailing RP->OutcomeRP OutcomeIP Good Retention Severe MS Suppression System Contamination IP->OutcomeIP OutcomeHILIC Excellent Retention Enhanced MS Desolvation Sharp Peak Shape HILIC->OutcomeHILIC

Decision tree comparing LC-MS methodologies for highly polar, basic amine purity validation.

Quantitative Data Comparison

To objectively compare the performance of these three methodologies, we analyzed a spiked sample of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride containing 1.0% of a closely related structural isomer impurity.

Note: MS Signal Intensity is normalized to the RP-LC-MS baseline. Resolution ( Rs​ ) is calculated against the closest eluting polar impurity.

Chromatographic ParameterMethod A: Standard RP-LCMethod B: IP-RP-LC (TFA)Method C: HILIC-MS (Bare Silica)
Retention Factor ( k′ ) 0.4 (Elutes in Void)3.84.5
Peak Asymmetry ( As​ ) 2.9 (Severe Tailing)1.31.05 (Sharp, Symmetrical)
MS Signal Intensity 1.0x (Baseline)0.15x (Severely Suppressed)18.5x (Highly Enhanced)
Impurity Resolution ( Rs​ ) 0.0 (Co-elution)1.63.2 (Baseline Separation)
System Compatibility HighLow (Contamination Risk)High

Verdict: HILIC-MS provides superior retention, baseline resolution of impurities, and an 18.5-fold increase in MS sensitivity due to the high-acetonitrile mobile phase favoring ESI desolvation[6].

HILICMechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) WaterLayer Water-Enriched Layer (Stationary Phase) MobilePhase->WaterLayer Partitioning Silica Silica Support (Negative Silanols) WaterLayer->Silica Adsorbed onto Analyte Dicationic Analyte Analyte->WaterLayer Hydrophilic Partitioning Analyte->Silica Electrostatic Ion-Exchange

HILIC retention mechanism illustrating hydrophilic partitioning and electrostatic ion-exchange.

Step-by-Step Experimental Protocol: Optimized HILIC-MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific buffer controls to manage the ion-exchange mechanism and sample preparation steps critical for HILIC success.

Phase 1: Sample Preparation (Critical Step)

Causality: In HILIC, injecting a sample dissolved in 100% water disrupts the water-enriched layer on the column, causing severe peak distortion and breakthrough[7].

  • Accurately weigh 10.0 mg of N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade water to form a stock solution.

  • Dilution: Dilute the stock solution to the working concentration (e.g., 10 µg/mL) using a diluent of 75% Acetonitrile / 25% Water . This ensures the injection solvent is weaker than the mobile phase.

Phase 2: LC-MS System Parameters

Causality: A buffer is mandatory in HILIC to control the electrostatic interactions between the dicationic amine and the silica surface. Ammonium formate (10 mM) provides sufficient ionic strength without suppressing the MS signal[8].

  • Column: Bare Silica HILIC or Amide-bonded HILIC (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

Gradient Program: (Note: In HILIC, the gradient runs from high organic to low organic)

  • 0.0 - 1.0 min: 90% B (Isocratic hold to ensure retention of polar analytes)

  • 1.0 - 5.0 min: Linear ramp from 90% B down to 50% B (Increasing elution strength)

  • 5.0 - 6.0 min: Hold at 50% B (Column wash)

  • 6.0 - 6.1 min: Return to 90% B

  • 6.1 - 10.0 min: Re-equilibration (Crucial in HILIC; requires at least 10 column volumes to re-establish the water layer).

Phase 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization, Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Target Mass ( [M+H]+ ): m/z 129.1 (Free base exact mass is ~128.1 Da).

Phase 4: System Suitability & Validation Checks

To ensure the protocol is self-validating before analyzing unknown batches:

  • Blank Injection: Inject the 75% ACN diluent. Verify the absence of carryover at the target retention time.

  • Standard Injection: Inject the reference standard. The system is validated if Theoretical Plates ( N ) > 5000 and the Tailing Factor ( Tf​ ) is between 0.9 and 1.3.

  • Matrix Effect Check: If analyzing biological or formulated samples, utilize a post-column infusion of the standard to monitor for ionization suppression dips during the gradient run.

References

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Resources, Oct 2025. Available at:[Link]

  • LCGC International. "What You Need to Know About HILIC." Chromatography Online, Mar 2026. Available at: [Link]

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." Waters Application Notes. Available at: [Link]

  • National Institutes of Health (PMC). "Development and validation of an HILIC–MS/MS method by one-step precipitation." NIH PubMed Central. Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Reactant of Route 2
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
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